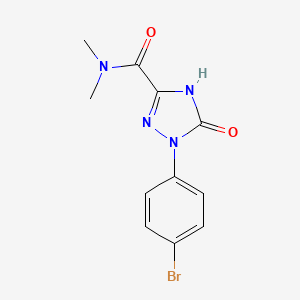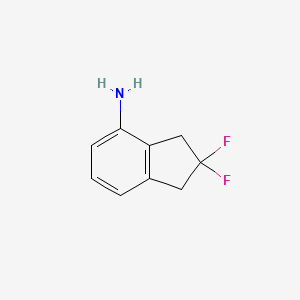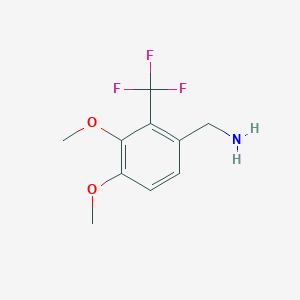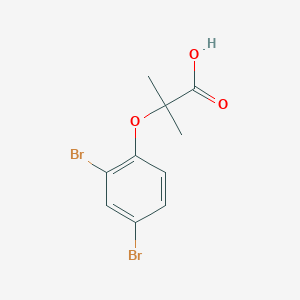
2-(2,4-Dibromophenoxy)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dibromophenoxy)-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of two bromine atoms attached to the phenoxy group and a methylpropanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dibromophenoxy)-2-methylpropanoic acid typically involves the bromination of phenoxyacetic acid derivatives. One common method includes the reaction of 2,4-dibromophenol with 2-bromo-2-methylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-(2,4-Dibromophenoxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and ammonia (NH3) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Debrominated phenoxy acids.
Substitution: Hydroxylated or aminated phenoxy acids.
科学研究应用
2-(2,4-Dibromophenoxy)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial properties and its effects on biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2,4-Dibromophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound play a crucial role in its reactivity and biological activity. The compound can interact with cellular components, leading to various biochemical effects. For instance, it may inhibit certain enzymes or disrupt cellular membranes, resulting in antimicrobial activity.
相似化合物的比较
Similar Compounds
- 4,6-Dibromo-2-(2’,4’-dibromophenoxy)phenol
- 3,4,6-Tribromo-2-(2’,4’-dibromophenoxy)phenol
- 2-(2,4-Dichlorophenoxy)propanoic acid
Uniqueness
2-(2,4-Dibromophenoxy)-2-methylpropanoic acid is unique due to its specific bromination pattern and the presence of a methylpropanoic acid moiety. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it a preferred choice for particular research and industrial purposes.
属性
分子式 |
C10H10Br2O3 |
|---|---|
分子量 |
337.99 g/mol |
IUPAC 名称 |
2-(2,4-dibromophenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10Br2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) |
InChI 键 |
IIBYPGDBDVOKGO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(=O)O)OC1=C(C=C(C=C1)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


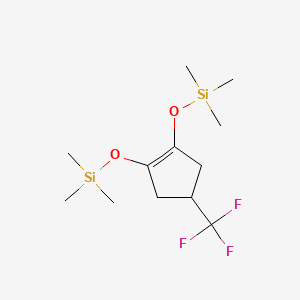
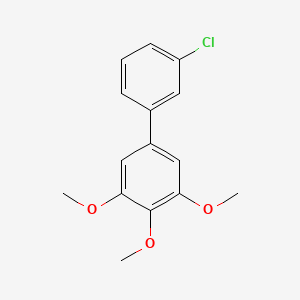
![benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
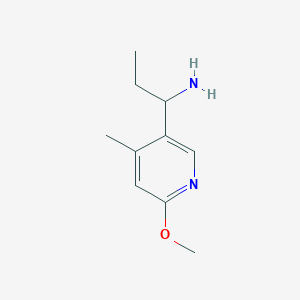
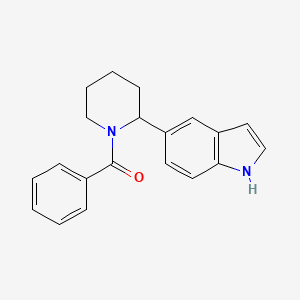
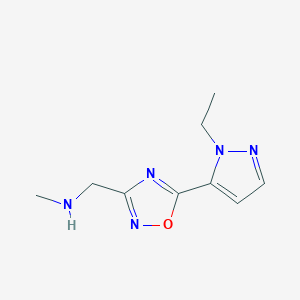
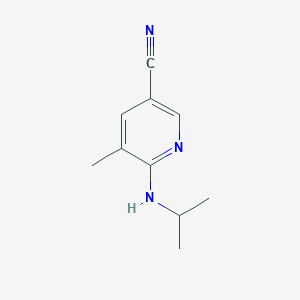

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B13008129.png)

![3-(((Tert-butyldimethylsilyl)oxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13008138.png)
